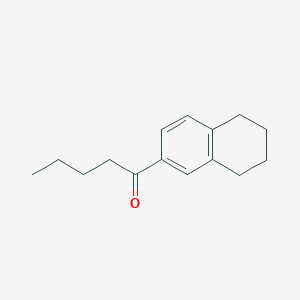

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one” is a ketone compound with a pentyl side chain and a tetrahydronaphthalene ring system . It is also known as TH-PVP, a substituted cathinone derivative which has been sold as a designer drug . It was first identified by a forensic laboratory in Hungary in 2015 .

Molecular Structure Analysis

The molecular formula of this compound is C15H20O . The InChI code is 1S/C15H20O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.32 . It is a liquid at room temperature . The exact values for density, boiling point, melting point, and flash point are not available in the searched resources .Scientific Research Applications

- Application : Researchers have developed a rapid quantitation method using magnetic dispersive solid-phase extraction (MDSPE) combined with direct analysis in real time and high-resolution mass spectrometry (DART-HRMS) to detect synthetic cathinones in urine samples. β-TH-naphyrone is one of the target compounds in this method .

- Application : Researchers have synthesized tetrahydronaphthalene-1-ol derivatives, including β-TH-naphyrone, which exhibit potent antitumor activity. These compounds could be explored further for cancer treatment .

- Application : β-TH-naphyrone can serve as a boronic acid partner in this coupling reaction. When combined with organic electrophiles (e.g., aryl or vinyl halides) and a palladium catalyst, it facilitates the formation of complex organic molecules.

- Application : Researchers have used 5,6,7,8-tetrahydronaphthalen-1-ol (a derivative of β-TH-naphyrone) as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir. These prodrugs are used in the treatment of HIV infections .

Forensic Analysis of Synthetic Cathinones

Antitumor Agent Synthesis

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

Drug Prodrugs Synthesis

Safety and Hazards

The compound is associated with certain hazards. The safety information includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It’s important to handle this chemical with care and to follow proper safety protocols, as it may have potential hazards if not used correctly .

Mechanism of Action

Target of Action

Similar synthetic cathinones have been shown to interact with monoamine neurotransmitters .

Mode of Action

Pharmacological studies in vitro have shown that similar synthetic cathinones inhibit reuptake and promote the release of monoamine neurotransmitters .

Biochemical Pathways

The interaction with monoamine neurotransmitters suggests that it may affect pathways related to mood regulation and neural signaling .

Pharmacokinetics

A related compound has been detected in rat urine after subcutaneous administration , suggesting that it may have similar pharmacokinetic properties. It is also known that this compound is a liquid at room temperature .

Result of Action

Similar synthetic cathinones have been shown to fail to produce stimulant effects in animals . Instead, they have a pharmacological profile more comparable to that of sedating empathogens such as MDAI and 5-Methyl-MDA .

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.

properties

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYFZKQIFQCCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(CCCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)

![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2988998.png)